3-Hydroxy-2,5-dimethoxycyclohexa-2,5-diene-1,4-dione
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Overview
Description
3-Hydroxy-2,5-dimethoxycyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C8H8O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,5-dimethoxycyclohexa-2,5-diene-1,4-dione typically involves the oxidation of hydroquinone derivatives. One common method is the oxidation of 2,5-dimethoxyhydroquinone using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and higher yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,5-dimethoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoquinone derivatives.
Scientific Research Applications
3-Hydroxy-2,5-dimethoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,5-dimethoxycyclohexa-2,5-diene-1,4-dione involves its ability to undergo redox reactions. It can act as an electron acceptor or donor, which allows it to participate in various biochemical pathways. The compound can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and inducing oxidative stress in cells . This property is particularly useful in its potential anticancer activity, where it can induce apoptosis in cancer cells through the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) protein .
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone: Similar in structure but lacks the methoxy groups.
2,5-Dimethoxy-1,4-benzoquinone: Similar but lacks the hydroxyl group.
2-Hydroxy-5-methoxy-1,4-benzoquinone: Similar but has only one methoxy group.
Uniqueness
3-Hydroxy-2,5-dimethoxycyclohexa-2,5-diene-1,4-dione is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H8O5 |
---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
3-hydroxy-2,5-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H8O5/c1-12-5-3-4(9)8(13-2)7(11)6(5)10/h3,11H,1-2H3 |
InChI Key |
DMMLLDCSPYTCAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C(=C(C1=O)O)OC |
Origin of Product |
United States |
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